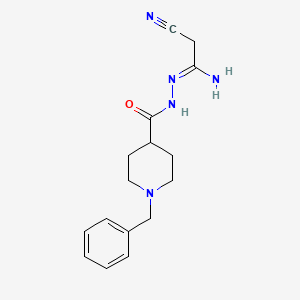![molecular formula C5H11ClFNO B2520884 [(3S,4S)-4-Fluoro-pyrrolidin-3-yl]méthanol ; chlorhydrate CAS No. 2173998-82-6](/img/structure/B2520884.png)
[(3S,4S)-4-Fluoro-pyrrolidin-3-yl]méthanol ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride is a chemical compound with the molecular formula C5H10FNO·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Applications De Recherche Scientifique
rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Mode of Action
The mode of action of [(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride typically involves the fluorination of pyrrolidine derivatives followed by the introduction of a methanol group. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
- rac-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]methanol hydrochloride
- rac-[(3R,4R)-4-(oxan-4-yl)pyrrolidin-3-yl]methanol hydrochloride
Uniqueness
rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methanol group
Propriétés
IUPAC Name |
[(3S,4S)-4-fluoropyrrolidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-5-2-7-1-4(5)3-8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRPRUOQKPFGQC-UYXJWNHNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)F)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2520801.png)

![6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B2520803.png)

![N-(3,4-dichlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2520807.png)

![4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/new.no-structure.jpg)
![6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2520811.png)




![2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2520823.png)

